

An In-depth Technical Guide to Triallyl Cyanurate: Properties, Applications, and Synthesis

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Compound of Interest		
Compound Name:	Triallyl cyanurate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **triallyl cyanurate** (TAC), a versatile trifunctional monomer. The document details its synonyms, core applications in polymer science, and potential relevance in the synthesis of bioactive molecules. It includes structured data, detailed experimental protocols, and visualizations to facilitate understanding and application in research and development.

Core Concepts: Synonyms and Identification

Triallyl cyanurate is known by a variety of names in scientific literature and commercial products. Accurate identification is crucial for literature searches and procurement.



Identifier Type	Value	Source
IUPAC Name	2,4,6-tris(prop-2-enoxy)-1,3,5-triazine	INVALID-LINK
CAS Number	101-37-1	INVALID-LINK
Molecular Formula	C12H15N3O3	INVALID-LINK,INVALID- LINK
Molecular Weight	249.27 g/mol	INVALID-LINK,INVALID- LINK
Common Synonyms	Cyanuric acid triallyl ester, 2,4,6-Tris(allyloxy)-1,3,5- triazine, TAC	INVALID-LINK,INVALID- LINK
Trade Names	Perkalink 300, Rhenofit TAC, Sartomer SR 507	INVALID-LINK

Applications in Polymer Science: Crosslinking and Material Enhancement

Triallyl cyanurate's primary application lies in its function as a crosslinking agent for various polymers. Its three allyl groups can participate in free-radical polymerization, forming a dense, three-dimensional network. This modification significantly enhances the thermal stability, mechanical strength, and chemical resistance of the base polymer.[1]

Key Applications Include:

- Rubber and Plastics Industry: TAC is used to improve the durability, heat resistance, and elasticity of rubber and plastic products.
- High-Performance Composites: It is a vital component in the manufacture of glass-reinforced plastics that require long-term stability at elevated temperatures (around 250°C).[1]
- Adhesives and Sealants: Incorporation of TAC improves the bonding strength and durability of adhesives and sealants.[2]

Foundational & Exploratory





• Flame Retardants: The triazine ring in TAC contributes to its flame-retardant properties.

When a polymer containing TAC is burned, it can form a stable char layer that insulates the underlying material from heat and oxygen.[3][4]

This protocol is a generalized procedure based on studies investigating the effect of TAC on the crosslinking of LDPE.[5]

Materials:

- Low-Density Polyethylene (LDPE) resin
- Dicumyl peroxide (DCP) initiator
- Triallyl cyanurate (TAC) co-agent
- Two-roll mill
- Compression molding press
- Soxhlet extraction apparatus
- Xylene

Procedure:

- Compounding: The LDPE resin, DCP, and TAC are melt-blended using a two-roll mill at a
 temperature that ensures the melting of the polymer and additives without initiating
 significant crosslinking (e.g., 120°C). The concentrations of DCP and TAC are varied to study
 their effects.
- Molding: The compounded material is then compression molded into sheets of a desired thickness at a higher temperature to initiate the crosslinking reaction (e.g., 180°C for a specific duration).
- Gel Content Determination: To quantify the degree of crosslinking, the gel content is measured. A known weight of the crosslinked sample is subjected to Soxhlet extraction with boiling xylene for 24 hours to dissolve the uncrosslinked (sol) fraction.



 Analysis: The remaining insoluble (gel) fraction is dried to a constant weight. The gel content is calculated as: Gel Content (%) = (Final Weight / Initial Weight) x 100

Quantitative Data: Effect of TAC on Mechanical Properties of Nitrile Butadiene Rubber (NBR)

The addition of **triallyl cyanurate** as a crosslinking agent significantly enhances the mechanical properties of polymers. The following table summarizes the mechanical properties of a vulcanized nitrile butadiene rubber (v-NBR) based solid polymer electrolyte with and without TAC.[6]

Property	v-NBR/IL	v-NBR/TAC/IL
Tensile Strength (MPa)	0.23	0.58
Elongation at Break (%)	289	162
Ionic Conductivity (S cm ⁻¹ at room temperature)	-	1.8 × 10 ⁻⁴

Synthesis of Triallyl Cyanurate

Triallyl cyanurate is typically synthesized through the reaction of cyanuric chloride with allyl alcohol in the presence of an acid scavenger.

The following is a representative experimental protocol for the synthesis of **triallyl cyanurate** based on patent literature.[7]

Materials:

- Cyanuric chloride
- Allyl alcohol
- An organic solvent (e.g., toluene or a solvent oil)
- An acid-binding agent (e.g., sodium hydroxide solution)
- Water



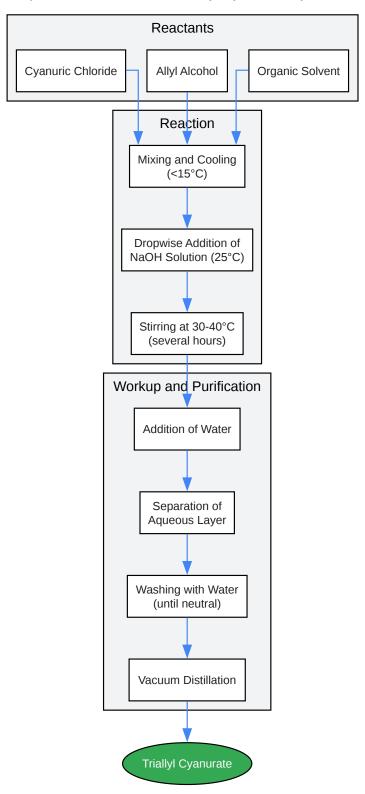
- Reactor with cooling and stirring capabilities
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a reactor cooled to below 15°C, cyanuric chloride is dispersed in the organic solvent and allyl alcohol with vigorous stirring.
- Addition of Acid Scavenger: A solution of sodium hydroxide is added dropwise to the mixture while maintaining the temperature at a controlled level (e.g., 25°C). The addition is typically done in stages.
- Reaction: After the addition is complete, the reaction mixture is stirred for several hours at a slightly elevated temperature (e.g., 30-40°C) to ensure the completion of the reaction.
- Workup: Water is added to the reaction mixture to dissolve the salt byproduct (sodium chloride). The mixture is then transferred to a separatory funnel, and the aqueous layer is removed.
- Washing: The organic layer is washed with water until it is neutral.
- Purification: The organic solvent is removed by distillation under reduced pressure to yield the triallyl cyanurate product.



Experimental Workflow for Triallyl Cyanurate Synthesis



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Caption: A flowchart illustrating the key steps in the synthesis of **triallyl cyanurate**.



Relevance to Drug Development

While **triallyl cyanurate** itself is not a therapeutic agent, its core 1,3,5-triazine structure is a key pharmacophore found in a number of bioactive molecules. Research into substituted triazine derivatives has demonstrated a range of biological activities, suggesting the potential for developing novel therapeutics based on this scaffold.

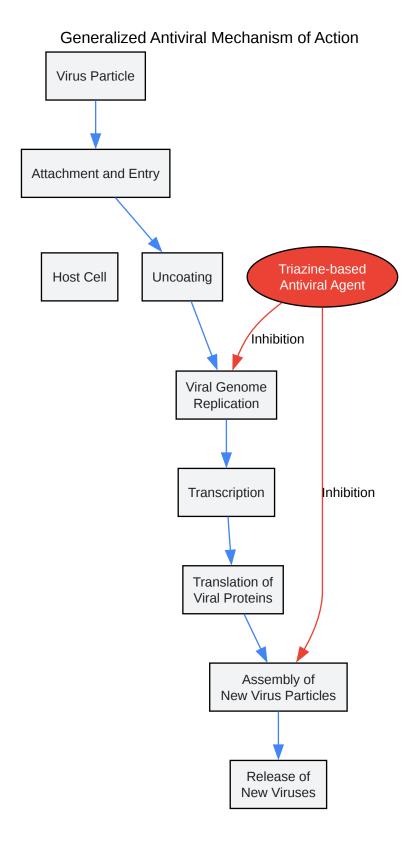
Antiviral Activity of Triazine Derivatives:

Several studies have reported the synthesis and evaluation of 1,3,5-triazine derivatives as antiviral agents. For instance, certain alkoxy-amino-substituted triazines have shown significant activity against Herpes Simplex Virus type 1 (HSV-1).[8] Other research has focused on synthesizing triazine derivatives containing piperazine structures, which have demonstrated potent activity against Potato Virus Y (PVY).[9] Furthermore, novel triazine sulfonamides have exhibited potent antiviral activity against SARS-CoV-2.[10]

This body of research indicates that the 1,3,5-triazine ring system can serve as a versatile scaffold for the design and synthesis of new antiviral drugs. The reactivity of the triazine ring allows for the introduction of various substituents, enabling the fine-tuning of the molecule's biological activity.

The precise mechanism of action for antiviral triazine derivatives can vary. However, a common strategy for many antiviral drugs is the inhibition of viral replication. The following diagram illustrates a generalized pathway of viral replication and potential points of inhibition by a triazine-based antiviral agent.





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Caption: A simplified diagram showing potential points of viral replication inhibition by a triazine-based antiviral agent.

Conclusion

Triallyl cyanurate is a commercially significant monomer with well-established applications in polymer modification. Its ability to form highly crosslinked networks leads to substantial improvements in the properties of various materials. While its direct role in drug development is not established, the 1,3,5-triazine core of TAC is a promising scaffold for the design of novel therapeutic agents, particularly in the antiviral field. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working with this versatile compound.

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